molecular formula C20H21FN2OS B12343614 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B12343614
M. Wt: 356.5 g/mol
InChI Key: KONVKTZEUYKLAF-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It contains a benzothiophene moiety, which is a five-membered ring with sulfur and benzene fused together, and a fluorophenylacetamide group

Preparation Methods

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.

    Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the benzothiophene derivative with 2-chloro-N,N-dimethylethylamine under basic conditions.

    Acylation with 4-Fluorophenylacetic Acid: The final step is the acylation of the intermediate with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties.

    Biology: In biological research, the compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets, such as enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the dimethylaminoethyl and fluorophenylacetamide groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-chlorophenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-bromophenyl)acetamide: The presence of a bromine atom can lead to different electronic and steric effects compared to the fluorine derivative.

    N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.

The uniqueness of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H21FN2OS

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H21FN2OS/c1-23(2)18(17-13-25-19-6-4-3-5-16(17)19)12-22-20(24)11-14-7-9-15(21)10-8-14/h3-10,13,18H,11-12H2,1-2H3,(H,22,24)

InChI Key

KONVKTZEUYKLAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC3=CC=CC=C32

Origin of Product

United States

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